4-Amino-4'-hydroxybiphenyl
Overview
Description
4-Amino-4’-hydroxybiphenyl is an organic compound with the molecular formula C12H11NO. It consists of a biphenyl structure with an amino group at the 4-position and a hydroxyl group at the 4’-position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-4’-hydroxybiphenyl can be synthesized through several methods. One common approach involves the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to yield 4-aminobiphenyl. The final step involves hydroxylation at the 4’-position to obtain 4-Amino-4’-hydroxybiphenyl .
Industrial Production Methods: In industrial settings, the production of 4-Amino-4’-hydroxybiphenyl often involves catalytic hydrogenation of 4-nitrobiphenyl in the presence of a suitable catalyst, followed by hydroxylation using specific reagents under controlled conditions .
Types of Reactions:
Oxidation: 4-Amino-4’-hydroxybiphenyl can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized biphenyl derivatives.
Scientific Research Applications
4-Amino-4’-hydroxybiphenyl is widely used in scientific research due to its versatile chemical properties. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals. In biology, it is used in the study of enzyme interactions and metabolic pathways. In medicine, it is investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Additionally, it finds applications in the development of dyes and pigments in the chemical industry .
Mechanism of Action
The mechanism of action of 4-Amino-4’-hydroxybiphenyl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
- 4-Aminobiphenyl
- 4-Hydroxybiphenyl
- 4-Nitrobiphenyl
Comparison: 4-Amino-4’-hydroxybiphenyl is unique due to the presence of both amino and hydroxyl groups on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, such as 4-Aminobiphenyl and 4-Hydroxybiphenyl, which possess only one functional group.
Properties
IUPAC Name |
4-(4-aminophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZZAFQKXTFKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036832 | |
Record name | 4-Amino-4'-hydroxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1036832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-79-1 | |
Record name | 4′-Amino[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-4'-hydroxybiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-4'-hydroxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1036832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-4'-HYDROXYBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP96PV8E87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Amino-4'-hydroxybiphenyl of interest in cancer research?
A: Studies have shown that this compound demonstrates carcinogenic potential, specifically targeting the liver in neonatal mice. [] This is particularly noteworthy as traditional carcinogenicity tests on this compound have yielded negative results in other systems. [] This highlights the importance of considering neonatal models in carcinogenicity evaluations.
Q2: How does the structure of this compound influence its potential for inducing liver cancer (hepatomas)?
A: While the exact mechanism of action remains unclear, the structure of this compound likely plays a crucial role in its observed carcinogenicity. It's closely related to 4-Aminobiphenyl, a known carcinogen. [] Further research is needed to elucidate the specific structural features contributing to its activity in neonatal mice.
Q3: Beyond cancer research, are there other applications where this compound plays a role?
A: Yes, this compound is also a key component in the synthesis of certain polymers. It serves as a building block for creating poly(arylether amides) with high molecular weight and desirable thermal properties. [] These polymers have potential applications in various fields requiring materials with high thermal stability and solubility in specific solvents.
A: Interestingly, this compound has been identified as a metabolite of the azo dye Direct Blue 14, produced by human skin bacteria. [] This finding raises concerns about the potential health risks associated with azo dye exposure, considering the carcinogenic potential of certain aromatic amines like this compound.
Q4: Are there alternative synthesis pathways for generating this compound?
A: Research has explored various synthetic routes for this compound. One notable method involves the reaction of benzyl N-hydroxy-N-phenylcarbamate or N-phenylbenzohydroxamic acid with specific halogenobenzenes. [] This approach utilizes an oxygen analogue of the benzidine rearrangement to yield the desired compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.